Einecs 272-588-9
Description
EINECS 272-588-9, identified as chromium glycinate, is a coordination complex with the chemical formula C₁₆H₂₃Cl₄Cr₂F₁₃NO₉S and a molecular weight of 898.19 g/mol . Its CAS registry number is 68891-98-5, and its structure includes a chromium(III) center coordinated by glycinate ligands, fluorine, chlorine, and sulfonyl groups. Key physical properties include:
- Boiling point: 321.1°C (at 760 mmHg)
- Flash point: 148°C
- Vapor pressure: 6.32 × 10⁻⁵ mmHg (at 25°C) .
The compound’s InChI key and structural complexity suggest a high degree of halogenation and sulfonation, which may influence its reactivity and stability.
Properties
CAS No. |
68891-98-5 |
|---|---|
Molecular Formula |
C16H28Cl4Cr2F13NO9S |
Molecular Weight |
903.2 g/mol |
IUPAC Name |
chromium(3+);2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]acetate;propan-2-ol;tetrachloride;hydroxide;dihydrate |
InChI |
InChI=1S/C10H8F13NO4S.2C3H8O.4ClH.2Cr.3H2O/c1-2-24(3-4(25)26)29(27,28)10(22,23)8(17,18)6(13,14)5(11,12)7(15,16)9(19,20)21;2*1-3(2)4;;;;;;;;;/h2-3H2,1H3,(H,25,26);2*3-4H,1-2H3;4*1H;;;3*1H2/q;;;;;;;2*+3;;;/p-6 |
InChI Key |
WXGWVHXQQQQOOF-UHFFFAOYSA-H |
SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |
Canonical SMILES |
CCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.CC(C)O.CC(C)O.O.O.[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] |
Other CAS No. |
68891-98-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Structural Features |
|---|---|---|---|---|
| Chromium Glycinate | C₁₆H₂₃Cl₄Cr₂F₁₃NO₉S | 898.19 | Industrial synthesis | Halogenated, sulfonated glycinate |
| Chromium Picolinate | Cr(C₆H₄NO₂)₃ | 418.33 | Dietary supplements | Picolinate ligands, high solubility |
| Chromium(III) Chloride | CrCl₃ | 158.36 | Catalysis, tanning | Inorganic, high reactivity |
| Iron Glycinate | Fe(C₂H₄NO₂)₂ | 204.93 | Iron supplementation | Simple glycinate coordination |
Table 2: Physical Properties
| Compound | Boiling Point (°C) | Flash Point (°C) | Vapor Pressure (mmHg, 25°C) |
|---|---|---|---|
| Chromium Glycinate | 321.1 | 148 | 6.32 × 10⁻⁵ |
| Chromium Picolinate | N/A | N/A | N/A |
| Chromium(III) Chloride | 1300 (decomp.) | Non-flammable | Negligible |
| Zinc Glycinate | N/A | N/A | N/A |
Research Findings and Significance
- Structural Similarity: Chromium glycinate’s halogenated glycinate ligands distinguish it from simpler amino acid complexes like iron or zinc glycinate. Computational models using the Tanimoto index (≥70% similarity via PubChem 2D fingerprints) could cluster it with sulfonated or halogenated organometallics .
- Functional Relevance : While chromium picolinate is optimized for bioavailability, chromium glycinate’s stability under high temperatures suggests utility in industrial processes, such as catalysis or polymer synthesis .
- Safety Considerations : The presence of chlorine and fluorine may necessitate stringent handling protocols, contrasting with less hazardous analogs like chromium picolinate .
Q & A
How can researchers formulate a focused research question for studying Einecs 272-588-9 that addresses gaps in current knowledge?
- Methodological Answer: Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Begin with a systematic literature review to identify understudied properties (e.g., reactivity, stability) and align hypotheses with gaps. For example: "How does pH variation affect the stability of this compound in aqueous solutions compared to existing analogs?" .
Q. What experimental design considerations are critical for ensuring reproducibility in synthesizing and characterizing this compound?
- Methodological Answer: Include detailed protocols for synthesis (e.g., stoichiometry, temperature), equipment specifications (manufacturer, model), and validation via control experiments. Reference established methods (e.g., ISO standards) and document deviations. For characterization, use triplicate measurements and internal standards. Ensure raw data and instrument calibration logs are archived .
Q. Which analytical techniques are most suitable for determining the physicochemical properties of this compound?
- Methodological Answer: Select techniques based on target properties (see Table 1). Validate results using certified reference materials or cross-method comparisons (e.g., HPLC vs. NMR for purity).
Q. What statistical approaches should be prioritized for initial data analysis of this compound’s experimental results?
- Methodological Answer: Conduct power analysis to determine sample size. Use descriptive statistics (mean ± SD) for baseline data and parametric tests (e.g., t-tests, ANOVA) for group comparisons. Consult a statistician to address assumptions (normality, homogeneity of variance) and avoid Type I/II errors .
Q. How to design controlled experiments to isolate variables influencing this compound’s behavior?
- Methodological Answer: Implement factorial designs to test interactions between variables (e.g., temperature, concentration). Use negative controls (e.g., solvent-only samples) and randomization to minimize bias. Document environmental conditions (humidity, light exposure) that may confound results .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental data and existing theoretical models for this compound?
- Methodological Answer: Re-examine model assumptions (e.g., ideal gas behavior, equilibrium conditions) and validate experimental parameters (e.g., instrument precision). Perform sensitivity analyses to identify variables causing discrepancies. Publish null results to contribute to model refinement .
Q. What strategies optimize experimental protocols for high-throughput screening of this compound derivatives?
Q. How to integrate computational modeling with empirical data to predict this compound’s reactivity under novel conditions?
Q. Which advanced statistical methods are suitable for analyzing non-linear relationships in this compound’s behavior across varying parameters?
- Methodological Answer: Apply multivariate regression, principal component analysis (PCA), or machine learning algorithms (e.g., random forests) to identify hidden patterns. Use AIC/BIC criteria to compare model fit and report confidence intervals for predictive accuracy .
Q. How to assess the long-term stability and degradation pathways of this compound in complex environmental matrices?
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